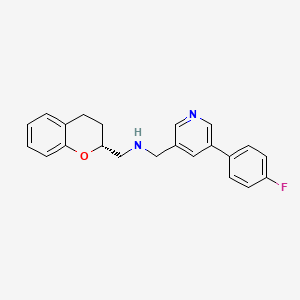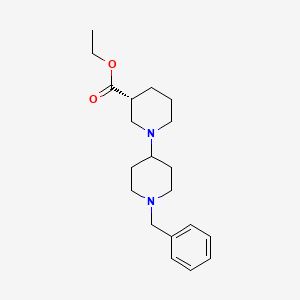
1-(4-Hydroxy-2-methylpyrimid-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-hydroxy-2-methylpyrimid-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium is a pyridinium ion having methyl and 2-hydroxyethyl groups at positions 2 and 3 respectively as well as a 4-hydroxy-2-methylpyrimid-5-ylmethyl attached to the nitrogen.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
α-(Pyrimid-4-ylamino)acids Synthesis : Research shows the reaction of 4-methylthiothymine with amino acids results in α-(2-hydroxy-5-methylpyrimid-4-ylamino)acids, which are structurally related to 1-(4-Hydroxy-2-methylpyrimid-5-ylmethyl)-3-(2-hydroxyethyl)-2-methylpyridinium (Paegle, Plata, & Lidak, 1969).
Photoreactions in Methanol : A study on the photoreactions of similar compounds under different atmospheric conditions indicates significant chemical behavior variations depending on the presence of oxygen (Ohkoshi et al., 1992).
Ligand Synthesis and Metal Complex Formation : Research into the synthesis of tripodal amines and their use in forming Cu(II) complexes highlights the chemical versatility of compounds structurally related to this compound (Keypour et al., 2015).
Photoluminescent Properties
- Coordination Polymers and Luminescence : Studies on coordination polymers with related compounds have demonstrated interesting photoluminescent properties, indicating potential applications in material science and photonics (Li et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition in Steel : A study on ionic liquids, including compounds structurally similar to this compound, has shown effective corrosion inhibition in steel, demonstrating its potential in industrial applications (Farag, Migahed, & Badr, 2019).
Chemical Sensing and Discrimination
- Fluorescent Chemosensors for pH : Research on compounds with similar structures has been used to develop fluorescent chemosensors for pH, offering potential applications in biological and chemical sensing (Dhawa et al., 2020).
Propiedades
Fórmula molecular |
C14H18N3O2+ |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H17N3O2/c1-10-12(5-7-18)4-3-6-17(10)9-13-8-15-11(2)16-14(13)19/h3-4,6,8,18H,5,7,9H2,1-2H3/p+1 |
Clave InChI |
PINBHFPAOLBYDE-UHFFFAOYSA-O |
SMILES |
CC1=C(C=CC=[N+]1CC2=CN=C(NC2=O)C)CCO |
SMILES canónico |
CC1=C(C=CC=[N+]1CC2=CN=C(NC2=O)C)CCO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
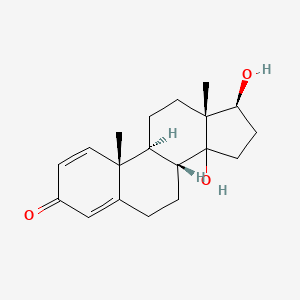
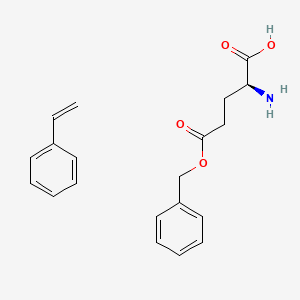
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
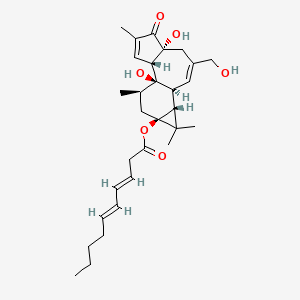
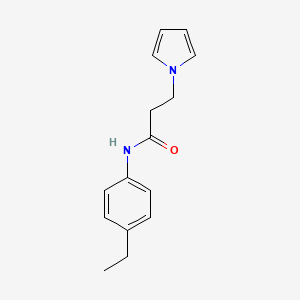
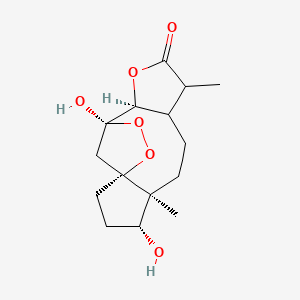


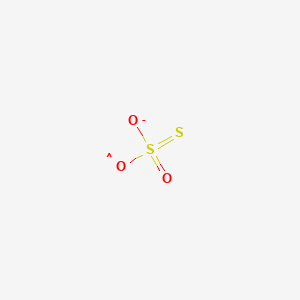
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
